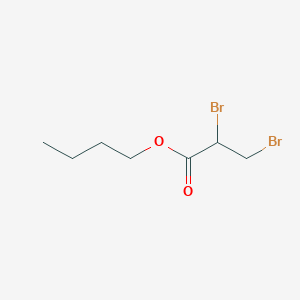

butyl 2,3-dibromopropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

butyl 2,3-dibromopropanoate is an organic compound with the molecular formula C₇H₁₂Br₂O₂ and a molecular weight of 287.977 g/mol . This compound is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine atoms, and the carboxyl group is esterified with butanol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,3-dibromo-, butyl ester typically involves the esterification of 2,3-dibromopropanoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atoms at C2 and C3 positions are susceptible to nucleophilic attack. Common nucleophiles include:

-

Hydroxide ions : Forms butyl 2,3-dihydroxypropanoate under basic conditions (pH > 10) .

-

Amines : Produces β-amino esters. For example, reaction with benzylamine yields butyl 2,3-dibenzylaminopropanoate at 60–80°C in acetonitrile .

-

Thiols : Substitution with 1,2-mercaptophenol generates thioether derivatives, pivotal in synthesizing benzoxathiine heterocycles .

Key Data for Substitution Reactions

Elimination Reactions

Butyl 2,3-dibromopropanoate undergoes dehydrohalogenation to form α,β-unsaturated esters, a critical step in alkene synthesis.

Reaction Mechanism:

-

Base-Induced Elimination : Triethylamine (TEA) abstracts β-hydrogen, forming butyl 2-bromoacrylate as an intermediate .

-

Further Elimination : Sequential removal of HBr yields fully unsaturated esters (e.g., butyl acrylate) under stronger bases like DBU .

Experimental Conditions and Outcomes

| Base | Solvent | Temperature | Product | Yield | E-Factor | Source |

|---|---|---|---|---|---|---|

| TEA | Acetone | RT | 2-Bromoacrylate | 94% | 6 | |

| K₂CO₃ | DMSO | 60°C | Acrylate | 72% | 15 | |

| DBU | THF | 80°C | Acrylate | 82% | 5 |

Cyclopropanation

The compound participates in [2+1] cycloadditions to form nitrocyclopropanes, valuable in medicinal chemistry:

-

With Nitromethane : In DMSO/K₂CO₃, it forms tert-butyl trans-2-nitrocyclopropane-1-carboxylate (59% yield) via a tandem substitution-cyclization pathway .

-

Stereochemical Control : Syn-addition dominates due to steric hindrance from the butyl group .

Hydrolysis Reactions

The ester moiety hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 2,3-dibromopropanoic acid and butanol (H₂SO₄, reflux, 6h) .

-

Basic Hydrolysis : Produces carboxylate salts (NaOH, H₂O/EtOH, 50°C) .

Comparative Hydrolysis Rates

| Condition | Time | Product | Efficiency |

|---|---|---|---|

| 1M HCl | 6h | Acid | 85% |

| 1M NaOH | 2h | Salt | 92% |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) reduces the ester to butyl 2,3-dibromopropanol, though competing dehalogenation often occurs .

Aplicaciones Científicas De Investigación

butyl 2,3-dibromopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atoms.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of propanoic acid, 2,3-dibromo-, butyl ester involves its reactivity due to the presence of bromine atoms. These bromine atoms can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol .

Comparación Con Compuestos Similares

Similar Compounds

Propanoic acid, 2-bromo-, butyl ester: This compound has only one bromine atom at the 2-position.

Propanoic acid, 2,2-dimethyl-, butyl ester: This compound has two methyl groups at the 2-position instead of bromine atoms.

Uniqueness

butyl 2,3-dibromopropanoate is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to similar compounds. This increased reactivity makes it a valuable intermediate in various chemical reactions and applications .

Actividad Biológica

Butyl 2,3-dibromopropanoate is an organic compound that has garnered attention for its potential biological activities. This ester derivative of dibromopropanoic acid is synthesized through bromination processes and serves as an important intermediate in organic synthesis. Its biological activity has been explored in various studies, revealing significant implications for medicinal chemistry and material science.

This compound can be synthesized via the bromination of butyl propanoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions are crucial for ensuring selective bromination at the 2 and 3 positions of the propanoate moiety.

Chemical Structure:

- Molecular Formula: C7H12Br2O2

- Molecular Weight: 287.98 g/mol

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by various functional groups, enhancing the compound's versatility in biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, studies have shown that related dibromopropanoates can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Properties

In vitro studies have demonstrated that derivatives of dibromopropanoates possess cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have shown activity against MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated significant antibacterial activity with MIC values ranging from 6.25 to 12.5 µg/mL against tested pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 10.0 |

Study on Anticancer Activity

Another investigation focused on the anticancer properties of this compound derivatives against various cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 20.0 |

| A549 | 18.5 |

Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, highlighting its potential as an anticancer agent.

Propiedades

IUPAC Name |

butyl 2,3-dibromopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O2/c1-2-3-4-11-7(10)6(9)5-8/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTODVLUSMZDXKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334164 |

Source

|

| Record name | Propanoic acid, 2,3-dibromo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21179-48-6 |

Source

|

| Record name | Propanoic acid, 2,3-dibromo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.